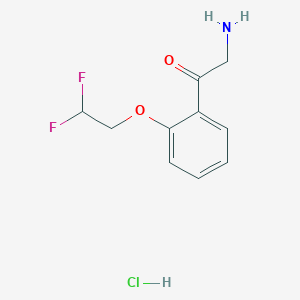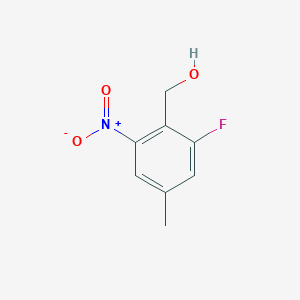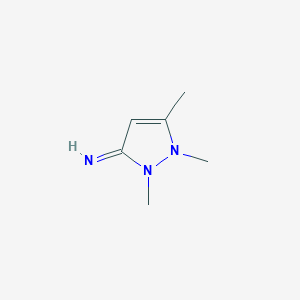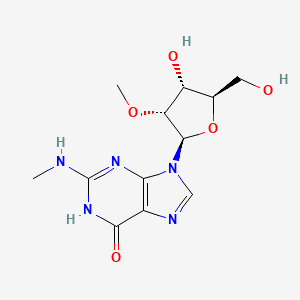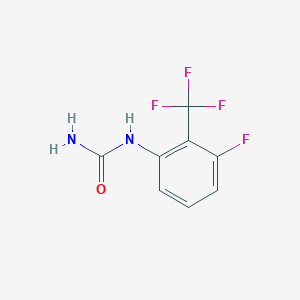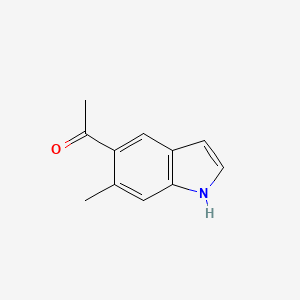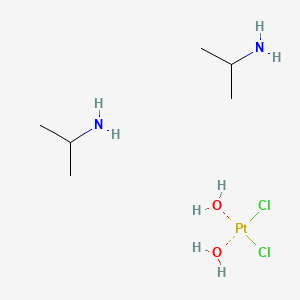
Dichloroplatinum;propan-2-amine;dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Iproplatin is synthesized through a series of chemical reactions involving platinum compounds. The preparation typically involves the reaction of platinum(IV) chloride with isopropylamine and subsequent hydrolysis to form the desired product .
Industrial Production Methods: Industrial production of iproplatin involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets pharmaceutical standards .
化学反応の分析
Types of Reactions: Iproplatin undergoes several types of chemical reactions, including:
Substitution: The chloride ligands in iproplatin can be substituted with other ligands, altering its chemical properties and biological activity.
Common Reagents and Conditions:
Reducing Agents: Common reducing agents include ascorbate, cysteine, and glutathione.
Substitution Reactions: These reactions often occur under mild conditions with various nucleophiles.
Major Products:
科学的研究の応用
Iproplatin has several scientific research applications, including:
作用機序
Iproplatin exerts its effects by forming DNA crosslinks and platinum-DNA adducts, which inhibit DNA replication and transcription, leading to cell death. The compound is reduced to its platinum(II) form inside cancer cells, where it interacts with DNA and other cellular targets . The reduction process is influenced by the ligand coordination sphere and the cellular environment .
類似化合物との比較
Iproplatin is compared with other platinum(IV) complexes such as:
Carboplatin: Iproplatin has a different ligand structure, which affects its reactivity and side effect profile.
Ormaplatin (Tetraplatin): Ormaplatin was abandoned due to high toxicity, whereas iproplatin showed lower activity but better tolerability.
Iproplatin’s uniqueness lies in its specific ligand arrangement and its potential to overcome resistance mechanisms seen with other platinum-based drugs .
特性
分子式 |
C6H22Cl2N2O2Pt |
|---|---|
分子量 |
420.24 g/mol |
IUPAC名 |
dichloroplatinum;propan-2-amine;dihydrate |
InChI |
InChI=1S/2C3H9N.2ClH.2H2O.Pt/c2*1-3(2)4;;;;;/h2*3H,4H2,1-2H3;2*1H;2*1H2;/q;;;;;;+2/p-2 |
InChIキー |
DQSHQBDTHGZRSN-UHFFFAOYSA-L |
正規SMILES |
CC(C)N.CC(C)N.O.O.Cl[Pt]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


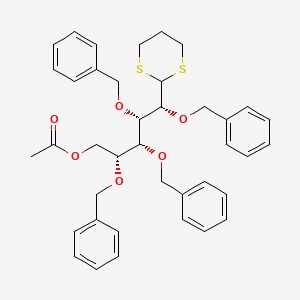



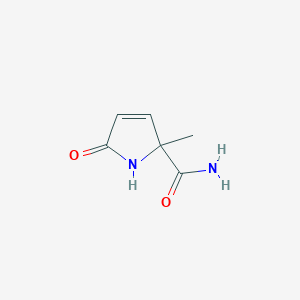

![2-(1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-yl)ethanamine](/img/structure/B12860609.png)

